3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide: is a complex organic compound with the molecular formula C21H18BrN3O This compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a benzotriazolyl moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like column chromatography and recrystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzotriazolyl moiety is known to interact with metal ions, potentially affecting metalloproteins and enzymes involved in critical biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-ethylphenyl)benzamide
- 3-bromo-N-(2-ethylphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide stands out due to its unique combination of functional groups. The presence of the benzotriazolyl moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H17BrN4O |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-bromo-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H17BrN4O/c1-2-14-6-9-18(10-7-14)26-24-19-11-8-17(13-20(19)25-26)23-21(27)15-4-3-5-16(22)12-15/h3-13H,2H2,1H3,(H,23,27) |
InChI Key |
WKULMQCAQVICSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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